2-Methylquinoxaline-5,8-diol
Description
Structure
3D Structure
Properties
CAS No. |
108128-22-9 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.175 |
IUPAC Name |
2-methyl-1,4-dihydroquinoxaline-5,8-dione |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-10-8-6(12)2-3-7(13)9(8)11-5/h2-4,10-11H,1H3 |
InChI Key |
HDEUDYCWYRLCEO-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C(N1)C(=O)C=CC2=O |
Synonyms |
5,8-Quinoxalinediol, 2-methyl- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylquinoxaline 5,8 Diol and Analogous Quinoxaline Systems
Classical and Foundational Condensation Reactions
The traditional approach to constructing the quinoxaline (B1680401) core has been a reliable and widely studied method for over a century.
The most common and classical method for synthesizing quinoxalines involves the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. asianpubs.org This reaction is typically carried out in a solvent like refluxing ethanol (B145695) or acetic acid. bioinfopublication.org The process generally requires reaction times ranging from 2 to 12 hours and can produce yields from 34% to 85%. bioinfopublication.orgresearchgate.net The fundamental mechanism involves a double condensation, where the amino groups of the diamine react with the carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. Various reagents and conditions have been employed to facilitate this reaction, including the use of molecular iodine in ethanol, which also promotes the condensation. bioinfopublication.org
Over the years, numerous modifications have been introduced to improve the efficiency and environmental footprint of this foundational reaction. These include using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese dioxide (MnO2), and various Brønsted or Lewis acids. asianpubs.orgresearchgate.net
The synthesis of specifically substituted quinoxalines, such as 2-Methylquinoxaline-5,8-diol, requires the selection of appropriately substituted precursors. To obtain a methyl-substituted quinoxaline, an asymmetrical 1,2-dicarbonyl compound like pyruvaldehyde or a derivative such as ethyl pyruvate (B1213749) can be used. scholarsresearchlibrary.comijpsr.com For instance, the reaction of o-phenylenediamine (B120857) with ethyl pyruvate in n-butanol yields 2-hydroxy-3-methylquinoxaline. scholarsresearchlibrary.com
To introduce dihydroxy groups onto the benzene ring, a substituted aryl 1,2-diamine is necessary. For the target compound, this compound, the synthesis would logically involve the condensation of 2,3-diamino-1,4-benzenediol with a methyl-containing 1,2-dicarbonyl compound like methylglyoxal. The reaction's regioselectivity, which determines the final position of the substituents, is influenced by the electronic properties of the substituents on the diamine precursor. thieme-connect.de The synthesis of related dihydroxy quinoxaline systems, such as 5,8-quinoxalinediones, has been achieved starting from precursors like 6,7-dichloro-5,8-quinoxalinedione, indicating that functionalization of the quinoxaline core is a viable, albeit multi-step, alternative. nih.gov
Synthesis via 1,2-Dicarbonyl Compounds and Aryl 1,2-Diamines
Modern Catalytic Strategies in Quinoxaline Synthesis
Recent advancements have focused on developing catalytic systems that offer higher efficiency, milder reaction conditions, and improved sustainability compared to classical methods.
A powerful modern strategy for quinoxaline synthesis is the acceptorless dehydrogenative coupling (ADC) reaction. This method avoids the need for pre-oxidized 1,2-dicarbonyl substrates by coupling aryl 1,2-diamines directly with 1,2-diols. These reactions are catalyzed by transition metal complexes and release only water and hydrogen gas as byproducts, making them highly atom-economical and environmentally benign. acs.org
Earth-abundant metals like manganese have emerged as effective catalysts. Manganese(I) pincer complexes, for example, catalyze the dehydrogenative coupling of 1,2-diaminobenzene with various 1,2-diols to form quinoxaline derivatives. acs.orgacs.orgnih.gov The proposed mechanism involves the manganese-catalyzed dehydrogenation of the diol to an intermediate dicarbonyl, which then condenses with the diamine in situ before a final dehydrogenation step yields the aromatic quinoxaline. acs.org
Iridium-based catalysts are also highly efficient for these transformations. beilstein-journals.org N-heterocyclic carbene (NHC)-ligated iridium complexes have been successfully used to synthesize 2-methylquinoxaline (B147225) derivatives from 1,2-phenylenediamines and glycerol (B35011), a bio-renewable C3 source. rsc.orgmdpi.com This reaction proceeds under relatively mild conditions and demonstrates the potential for converting biomass-derived feedstocks into valuable N-heterocyclic compounds. mdpi.com Cooperative iridium complexes have also been shown to effectively catalyze the synthesis of quinoxalines in water, further enhancing the green credentials of this methodology. researchgate.net
| Catalyst System | Substrates | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Manganese(I) Pincer Complex | 1,2-Diaminobenzene + 1,2-Diols | Toluene | Atom-economical; H₂ and H₂O as byproducts; uses earth-abundant metal. | acs.org |
| Iridium-NHC Complex | 1,2-Phenylenediamine + Glycerol | 2,2,2-Trifluoroethanol | Utilizes bio-renewable feedstock; efficient C-N bond formation. | mdpi.com |
| Cooperative Iridium Complex | Diamines + Diols | Water | Green solvent; high efficiency for diverse N-heterocycles. | researchgate.net |
The use of heterogeneous nanocatalysts represents a significant step towards developing sustainable and green synthetic protocols for quinoxalines. These catalysts offer advantages such as high efficiency, mild reaction conditions, simple work-up procedures, and the potential for recovery and reuse. rsc.orgrsc.org
A variety of nanocatalysts have been developed for the classical condensation of o-phenylenediamines and 1,2-dicarbonyls. For example, propylsulfonic acid functionalized nanozeolite clinoptilolite has been shown to be an efficient and reusable heterogeneous catalyst for quinoxaline synthesis in aqueous media. bohrium.com Similarly, silica (B1680970) nanoparticles (SiO₂) have been used to catalyze the condensation under solvent-free conditions at room temperature, providing high yields in short reaction times. rsc.org
Magnetic nanocatalysts, such as Fe₃O₄@SiO₂ functionalized with a Schiff base complex, allow for easy separation of the catalyst from the reaction mixture using an external magnet. tandfonline.com Other examples include calcium iodate (B108269) (Ca(IO₃)₂) nanoparticles, which facilitate the synthesis in ethanol at ambient temperature with good to excellent yields. scilit.com These methods often avoid the use of harsh acids, high temperatures, and toxic organic solvents, aligning with the principles of green chemistry. rsc.orgrsc.org
| Nanocatalyst | Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Propylsulfonic acid functionalized nanozeolite | Aqueous media | Green, reusable (up to 8 times). | bohrium.com |
| Silica Nanoparticles (SiO₂) | Solvent-free, room temperature | High yield, short reaction time, wide range of active sites. | rsc.org |
| Fe₃O₄@SiO₂/Schiff base complex | Aqueous media, room temperature | Magnetically recyclable, mild conditions, good to excellent yields. | tandfonline.com |
| Ca(IO₃)₂ Nanoparticles | Ethanol, ambient temperature | Eco-friendly, good to excellent yields. | scilit.com |
Transition Metal-Catalyzed Dehydrogenative Coupling (e.g., Iridium, Manganese Complexes)
Biocatalytic Routes for 2-Methylquinoxaline Functionalization
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis and functionalization of complex molecules. While the de novo biocatalytic synthesis of the quinoxaline ring is less explored, the functionalization of pre-formed quinoxaline scaffolds is an area of active research.
A notable example is the biocatalytic oxidation of the methyl group in 2-methylquinoxaline. The bacterial strain Pseudomonas putida mt-2, which is known for its ability to oxidize methyl groups on aromatic rings, can convert 2-methylquinoxaline into 2-quinoxalinecarboxylic acid. researchgate.net This transformation demonstrates the potential of using whole-cell biocatalysts or isolated oxidoreductase enzymes to perform highly specific chemical modifications on the quinoxaline core, reactions that can be challenging to achieve with conventional chemical reagents without protecting groups. researchgate.net This route provides a valuable method for producing functionalized quinoxaline derivatives that can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net
Microbial Oxidation Processes
Microbial oxidation offers an alternative, and in some cases, more environmentally benign route to quinoxaline derivatives compared to traditional chemical synthesis. Research has demonstrated the utility of microorganisms in oxidizing methyl groups on the quinoxaline core to carboxylic acids.
One notable example is the oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid. A study utilized the fungus Absidia repens ATCC 14849 for this bioconversion. researchgate.net While this process was successfully scaled to produce kilograms of the acid, it suffered from low product concentration. researchgate.net A more efficient process was developed using Pseudomonas putida ATCC 33015, which resulted in a significantly higher product concentration and an 86% in situ yield at the 8-liter scale. researchgate.net These microbial methods provide a one-pot solution that can circumvent the safety concerns associated with certain chemical intermediates, such as di-N-oxides. researchgate.net
The table below summarizes key findings from these microbial oxidation studies.
| Microorganism | Substrate | Product | Scale | Yield | Key Observation |
| Absidia repens ATCC 14849 | 2-Methylquinoxaline | 2-Quinoxalinecarboxylic acid | 14,000 L | 28% (overall) | Lower yield but avoids hazardous intermediates. researchgate.net |
| Pseudomonas putida ATCC 33015 | 2-Methylquinoxaline | 2-Quinoxalinecarboxylic acid | 8 L | 86% (in situ) | ~10-fold higher product concentration than A. repens. researchgate.net |
Synthesis of Precursors and Functionalized Derivatives of this compound
The synthesis of this compound and its analogs relies on the strategic introduction of functional groups onto the quinoxaline core and the synthesis of appropriately substituted precursors.
The foundational method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. jst-ud.vnmtieat.org The introduction of methyl and hydroxyl groups can be achieved by using appropriately substituted starting materials.
For instance, the synthesis of 2-methylquinoxaline derivatives can be accomplished by reacting a 1,2-phenylenediamine derivative with glycerol, which serves as a C3 source. mdpi.com This reaction is often catalyzed by iridium complexes. mdpi.com Another approach involves the reaction of 1,2-diaminobenzene with 1,2-propanediol. acs.org
The introduction of hydroxyl groups onto the quinoxaline ring can be a more complex process. One common strategy involves multi-step synthesis starting from precursors where the hydroxyl groups are introduced through nitration and subsequent reduction and diazotization, or through direct hydroxylation reactions. The synthesis of quinoxaline-5,8-diones, which are precursors to the diol form, has been reported. nih.gov
The following table outlines some synthetic routes for introducing methyl and hydroxyl functionalities.
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| 1,2-Phenylenediamine derivative, Glycerol | Iridium complex, K₂CO₃ | 2-Methylquinoxaline derivative | mdpi.com |
| 1,2-Diaminobenzene, 1,2-Propanediol | δ-MnO₂ NPs | 2-Methylquinoxaline | acs.org |
| o-Phenylenediamine, Diethyl oxalate | - | 2,3-Dihydroxyquinoxaline | ijpsr.com |
| 2-Nitroamine, Diols/α-Hydroxy ketones | NaOH | Quinoxaline derivatives | rsc.org |
Selective functionalization of the quinoxaline core is crucial for creating a diverse range of derivatives. Transformations of alkyl groups already present on the quinoxaline ring are a key strategy. mdpi.com For example, the methyl groups of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide can be brominated to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, which is a versatile intermediate. mdpi.com
Nucleophilic aromatic substitution is another powerful tool for derivatization. For instance, in 6,7-difluoroquinoxaline, the fluorine atoms can be selectively substituted by amines to form monofluoro derivatives. chimicatechnoacta.ru The reactivity of halogenated quinoxalines allows for the introduction of various nucleophiles.
Furthermore, the synthesis of quinoxaline-5,8-diones allows for derivatization at the 6 and 7 positions. A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones have been synthesized, demonstrating the potential for substitution on the quinone ring. nih.gov
The table below provides examples of selective derivatization reactions on the quinoxaline core.
| Quinoxaline Substrate | Reagent(s) | Position of Derivatization | Product Type | Reference |
| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromine | 2,3-Methyl groups | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | mdpi.com |
| 6,7-Difluoroquinoxaline | Amines | 6 or 7 position | Monofluoroamino-quinoxaline | chimicatechnoacta.ru |
| Quinoxaline | Quinoxaline sulfonyl chloride | - | Quinoxaline sulfonamides | rsc.org |
| 6,7-dichloro-5,8-quinoxaline-dione | amines | 6 and 7 position | 6,7-diamino-5,8-quinoxaline-dione | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 2 Methylquinoxaline 5,8 Diol and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Methylquinoxaline-5,8-diol, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a complete picture of the proton and carbon framework and their connectivity.
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. While specific experimental data for this compound is not widely published, its spectrum can be predicted based on its parent analogue, 2-Methylquinoxaline (B147225). mdpi.comchemicalbook.com
For 2-Methylquinoxaline, the aromatic protons appear in the range of δ 7.6-8.1 ppm, the heterocyclic proton (H-3) as a singlet around δ 8.7 ppm, and the methyl protons as a singlet around δ 2.7 ppm. mdpi.comchemicalbook.com The introduction of two hydroxyl groups at the C-5 and C-8 positions in this compound would significantly alter this pattern:
Aromatic Protons (H-6, H-7) : The electron-donating hydroxyl groups will shield the adjacent protons, causing their signals to shift upfield (to a lower ppm value) compared to the parent quinoxaline (B1680401). These two protons (H-6 and H-7) would likely appear as a singlet or a narrow AA'BB' system, shifted to approximately δ 6.8-7.2 ppm.
Heterocyclic Proton (H-3) : The signal for the proton at the C-3 position is expected to remain a singlet, with a slight shift influenced by the electronic changes on the benzene (B151609) ring.
Methyl Protons (CH₃) : The methyl group at C-2 will remain a sharp singlet, with its chemical shift experiencing a minor change.
Hydroxyl Protons (OH) : Two new signals corresponding to the hydroxyl protons at C-5 and C-8 would appear. Their chemical shift can vary widely depending on the solvent, concentration, and temperature, but they are typically observed as broad singlets. In DMSO-d₆, these phenolic protons might appear at δ 9.0-10.0 ppm.
| Proton Assignment | 2-Methylquinoxaline (in CDCl₃) mdpi.com | Predicted this compound | Multiplicity |
|---|---|---|---|
| -CH₃ | ~2.74 | ~2.7 | Singlet (s) |
| H-3 | ~8.71 | ~8.6 | Singlet (s) |
| H-6, H-7 | ~7.65-7.73 | ~6.9 | Singlet (s) or AB quartet |
| H-5, H-8 | ~8.00-8.05 | N/A (Substituted) | - |
| -OH | N/A | ~9.5 (Solvent dependent) | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the parent 2-Methylquinoxaline, carbons of the heterocyclic ring resonate at approximately δ 153.6 (C-2), 145.9 (C-3), and 141.9/140.8 (C-8a/C-4a), while the methyl carbon appears around δ 22.4 ppm. mdpi.com
In this compound, the hydroxyl groups will cause a significant downfield shift for the directly attached carbons (C-5 and C-8) due to the oxygen's electronegativity, placing them in the δ 145-155 ppm range. Conversely, the ortho and para carbons (C-6, C-7, C-4a, C-8a) would be shielded (shifted upfield).
| Carbon Assignment | 2-Methylquinoxaline (in CDCl₃) mdpi.com | Predicted this compound |
|---|---|---|
| -CH₃ | 22.4 | ~22 |
| C-2 | 153.6 | ~153 |
| C-3 | 145.9 | ~145 |
| C-5, C-8 | 128.8 / 128.5 | ~150 (ipso-OH) |
| C-6, C-7 | 129.9 / 129.0 | ~115-120 |
| C-4a, C-8a | 141.9 / 140.8 | ~130-135 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptsciencepublishinggroup.com
COSY (Correlation Spectroscopy) : This homonuclear experiment would establish proton-proton couplings. For instance, it would confirm the coupling between the H-6 and H-7 protons if they appear as a doublet system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the H-3 signal to the C-3 carbon, the methyl proton signal to the methyl carbon, and the H-6/H-7 signals to their respective carbon atoms.
The methyl protons (at C-2) showing a correlation to C-2 and C-3.
The H-3 proton showing correlations to C-2, C-4a, and the methyl carbon.
The aromatic protons H-6 and H-7 showing correlations to the hydroxyl-bearing carbons (C-5 and C-8) and the bridgehead carbons (C-4a and C-8a), confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A NOESY experiment could show a spatial correlation between the H-3 proton and the methyl protons, as well as between the hydroxyl protons and the adjacent aromatic protons (H-6 and H-7), further solidifying the structural assignment. sciencepublishinggroup.com
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound.
ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₉H₈N₂O₂), the calculated monoisotopic mass is 176.0586 g/mol . Therefore, the ESI-MS spectrum in positive ion mode is expected to show a prominent ion at m/z 177.0664. This technique is highly sensitive and is excellent for confirming the molecular weight of the compound. nih.govmdpi.com In some cases, fragmentation can be induced in the ion source, which might lead to the observation of a peak corresponding to the loss of water ([M+H - H₂O]⁺) at m/z 159.0558.
GC-MS combines gas chromatography for separation with mass spectrometry for detection and is typically performed using electron ionization (EI), which is a high-energy technique causing extensive and reproducible fragmentation. ijcce.ac.ir
The mass spectrum of the parent compound, 2-Methylquinoxaline, is characterized by an intense molecular ion peak (M⁺) at m/z 144, which is often the base peak, indicating the stability of the quinoxaline ring system. rsc.org A major fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring to give a fragment at m/z 117.
For this compound, the molecular ion peak would be at m/z 176. The presence of the hydroxyl groups would introduce new fragmentation pathways. Expected key fragments would include:
M⁺ at m/z 176 : The molecular ion.
Loss of CO : Phenols are known to lose carbon monoxide. A fragment at m/z 148 (M⁺ - CO) could be observed.
Loss of HCN : Similar to the parent compound, loss of HCN from the M⁺ ion could lead to a fragment at m/z 149.
Retro-Diels-Alder (RDA) fragmentation : While less common for the aromatic core, cleavage of the benzene ring could occur.
The fragmentation pattern provides a fingerprint that helps to confirm the identity of the analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS)
X-ray Crystallography for Definitive Solid-State Structural Determination
A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.
However, the structural features of the core quinoxaline system are well-documented through the crystallographic analysis of its derivatives. For instance, the analysis of a complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative confirmed the planarity of the fused quinoxaline ring system. mdpi.com In another example, the crystal structure of a 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one was determined to be in a triclinic system with the space group P-1. mdpi.com While these examples feature extensive modifications, they consistently show the foundational geometry of the quinoxaline scaffold. It is anticipated that the quinoxaline core of this compound would also be largely planar, with the methyl and hydroxyl substituents lying in or slightly out of the primary ring plane. The diol groups would be expected to participate in significant intermolecular and potentially intramolecular hydrogen bonding, which would be a dominant feature of its crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, a detailed assignment of its characteristic vibrational modes can be predicted based on data from analogous compounds, including 2-methylquinoxaline, hydroxyquinolines, and other quinoxaline derivatives. mdpi.comscialert.netrsc.orgdoi.org
The key functional groups in this compound are the quinoxaline ring system, the C2-methyl group, and the C5/C8-hydroxyl groups. The expected vibrational frequencies are summarized below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| O-H Stretching | Ar-OH | 3200 - 3400 (Broad) | Hydroxyquinolines mdpi.com |
| Aromatic C-H Stretching | Quinoxaline Ring | 3020 - 3080 | Indeno quinoxaline derivatives scialert.net |
| Aliphatic C-H Stretching | -CH₃ | 2870 - 2980 | Methyl-substituted quinoxalines scialert.net |
| C=N Stretching | Quinoxaline Ring | 1610 - 1630 | Indeno quinoxaline derivatives scialert.net |
| C=C Stretching | Aromatic Ring | 1400 - 1600 | General quinoxalines doi.org |
| C-O Stretching | Ar-OH | 1200 - 1260 | Hydroxyquinolines mdpi.com |
| O-H Bending | Ar-OH | ~1350 | General phenols |
| C-H In-Plane Bending | Aromatic/Methyl | 1000 - 1300 | Indeno quinoxaline derivatives scialert.net |
| C-H Out-of-Plane Bending | Aromatic Ring | 750 - 900 | General quinoxalines doi.org |
The most prominent feature in the IR spectrum would be a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl (O-H) groups. The aromatic C=N and C=C stretching vibrations typically appear in the 1400-1630 cm⁻¹ fingerprint region. scialert.netdoi.org The presence of the methyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. scialert.net
Electrochemical Methods for Redox Characterization
Electrochemical techniques are fundamental for characterizing the redox behavior of quinoxaline derivatives, which is often linked to their biological and material properties. abechem.com
Cyclic voltammetry (CV) has been extensively used to study the electrochemical properties of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides. nih.govresearchgate.net These studies consistently show that the quinoxaline moiety is electrochemically active. utexas.edu The reduction of quinoxaline di-N-oxides in aprotic solvents typically involves a first, often reversible, one-electron reduction to form a radical anion. abechem.comresearchgate.net Subsequent reduction steps are generally observed at more negative potentials and are often irreversible.
For quinoxaline derivatives without N-oxide groups, reversible reduction waves corresponding to the formation of the radical anion localized on the quinoxaline system are also observed. utexas.edu For instance, a study on various quinoxalines and their N-oxides reported that 2-methylquinoxaline-1,4-dioxide and 5-hydroxyquinoxaline-1,4-dioxide undergo reduction, with the di-N-oxides showing the most positive reduction potentials within their class. nih.govebi.ac.uk
A strong correlation exists between the molecular structure of quinoxaline derivatives and their electrochemical properties. nih.gov The reduction potential is highly sensitive to the electronic nature of substituents on the quinoxaline ring.
The introduction of electron-withdrawing groups (EWGs), such as nitro or N-oxide functionalities, facilitates reduction by stabilizing the resulting radical anion. This leads to a positive shift in the reduction potential (i.e., reduction occurs more easily at a less negative potential). abechem.com Conversely, the presence of electron-donating groups (EDGs) destabilizes the radical anion, making the reduction more difficult and shifting the potential to more negative values. mdpi.com
In the case of this compound, the molecule contains three electron-donating groups: one methyl group and two hydroxyl groups. The hydroxyl groups, in particular, are strong EDGs. Based on established principles, it is predicted that this compound would have a significantly more negative reduction potential compared to unsubstituted quinoxaline. This effect has been observed in related heterocyclic systems; for example, in substituted quinolines, the presence of a methyl group leads to a more negative reduction potential. mdpi.com Similarly, studies on anthraquinone (B42736) derivatives show that electron-donating hydroxy groups make the reduction potential more negative. researchgate.net Therefore, the electronic structure of this compound, rich in electron-donating substituents, points to a molecule that is substantially harder to reduce than its quinoxaline-dione or N-oxide analogues. mdpi.com
Theoretical and Computational Chemistry Studies on 2 Methylquinoxaline 5,8 Diol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methylquinoxaline-5,8-diol. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
A key output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For quinoxaline (B1680401) derivatives, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. researchgate.net For instance, the nitrogen atoms and the diol oxygens are expected to significantly influence the electronic landscape, with their lone pairs contributing to high-energy occupied orbitals. The methyl group also contributes to the electronic structure through hyperconjugation.
Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the typical parameters obtained from quantum chemical calculations for a molecule like this compound. The values are conceptual and based on typical findings for similar heterocyclic systems.
| Parameter | Conceptual Value/Description | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability; regions of high HOMO density are susceptible to electrophilic attack. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability; regions of high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electron Density Map | High density around N and O atoms | Shows the distribution of electrons, highlighting electronegative regions and potential sites for hydrogen bonding. |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.net It is widely used to study quinoxaline systems. researchgate.netresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose in related systems. researchgate.netresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. science.gov The calculations would confirm the planarity of the quinoxaline ring system and determine the orientation of the methyl and hydroxyl substituents. Intramolecular hydrogen bonding between the hydroxyl protons and the quinoxaline nitrogen atoms would significantly influence the preferred conformation, leading to a more rigid, planar structure.
Table 2: Predicted Molecular Geometry Parameters from DFT This table presents typical geometric parameters that would be calculated for the quinoxaline core of this compound using DFT.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| C-N (aromatic) | ~1.33 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-N-C (in ring) | ~117° |
| C-C-N (in ring) | ~121° | |
| C-C-O (substituent) | ~120° | |
| Dihedral Angle | C-C-O-H | ~0° or ~180° (influenced by H-bonding) |
Elucidation of Tautomerism and Hydrogen Bonding Interactions
This compound can exist in different tautomeric forms, primarily involving the migration of protons from the hydroxyl groups to the ring nitrogens or the formation of a quinone-like structure (2-methylquinoxaline-5,8(1H,4H)-dione). DFT calculations are crucial for determining the relative thermodynamic stabilities of these tautomers in both the gas phase and solution. researchgate.netresearchgate.net Studies on similar systems have shown that the tautomeric equilibrium can be heavily influenced by the electronic properties of substituents and the solvent environment. researchgate.net
Furthermore, DFT is used to characterize the strong intramolecular hydrogen bonds (N···H-O) that are expected in the 5,8-diol form. researchgate.net These calculations can quantify the bond energy, length, and the effect of this interaction on the geometry and vibrational frequencies (e.g., a red shift in the O-H stretching frequency in the IR spectrum).
For this specific compound, DFT could be used to model various reactions, including:
Oxidation: The oxidation of the methyl group to a carboxylic acid or the diol moiety to a quinone. thieme-connect.de
Reduction: The hydrogenation of the quinoxaline ring to its tetrahydroquinoxaline derivative, with DFT helping to elucidate the catalytic pathway and stereoselectivity. researchgate.netrsc.org
Condensation Reactions: The reaction of the methyl group with other reagents, such as benzoquinones, which is known to proceed in other 2-methylquinoxalines. researchgate.netresearchgate.net The mechanism of such a reaction involves multiple steps, including adduct formation and rearrangement, which can be mapped out using DFT. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment. mdpi.com
For this compound, an MD simulation could be used to:
Analyze the stability of intramolecular hydrogen bonds over time in an aqueous environment.
Study the conformational flexibility of the molecule, particularly the rotation of the methyl group.
Simulate its interaction with a biological target, such as an enzyme active site, providing insights into its binding mode and stability. wiley.com
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. mdpi.com
Table 3: Overview of Molecular Dynamics Simulation Applications This table summarizes the objectives and typical outputs of an MD simulation study on this compound.
| Simulation Objective | Key Analysis | Information Gained |
| Assess Conformational Stability | RMSD (Root Mean Square Deviation) | Determines if the molecule maintains a stable structure or undergoes significant conformational changes over time. |
| Identify Flexible Regions | RMSF (Root Mean Square Fluctuation) | Highlights which parts of the molecule (e.g., substituents) are more mobile than the rigid ring core. |
| Study Solvation | RDF (Radial Distribution Function) | Characterizes the structure of solvent (e.g., water) molecules around specific atoms, like the hydroxyl groups. |
| Analyze H-Bond Dynamics | Hydrogen Bond Analysis | Tracks the formation, breaking, and lifetime of intramolecular and intermolecular hydrogen bonds. |
Advanced Chemical Applications of 2 Methylquinoxaline 5,8 Diol and Its Derivatives
Applications as Key Synthetic Intermediates in Organic Synthesis
The quinoxaline (B1680401) ring system is a privileged scaffold in organic synthesis, primarily due to its straightforward and versatile construction. The most common method involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net For the synthesis of 2-methylquinoxaline (B147225) derivatives, reagents like pyruvaldehyde or 1,2-propanediol can be used. mdpi.combyu.eduacs.org
The compound 2-Methylquinoxaline-5,8-diol is chemically linked to its oxidized form, 2-Methylquinoxaline-5,8-dione. This quinone form is a highly reactive species and a valuable intermediate. The diol can be synthesized from the dione (B5365651) via reduction, a common transformation in quinone chemistry. Conversely, the diol can be oxidized to the dione. This reversible redox relationship makes the 5,8-disubstituted quinoxaline system a valuable synthon.
The diol, possessing two nucleophilic hydroxyl groups, is an excellent candidate for building more complex molecular architectures. These hydroxyl groups can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
Nucleophilic Aromatic Substitution: The hydroxyl groups can be converted into better leaving groups to allow for the introduction of other functionalities.
These transformations enable the use of this compound as a core structure, from which a library of derivatives can be synthesized for various applications, including pharmaceuticals and functional materials. For instance, the general synthesis of 2-methylquinoxaline derivatives from glycerol (B35011) and 1,2-phenylenediamines has been demonstrated, highlighting the accessibility of this core structure for further functionalization. mdpi.comresearchgate.net
Table 1: Synthetic Routes to Quinoxaline Derivatives
| Starting Materials | Reagents | Product Type | Reference(s) |
| o-Phenylenediamine (B120857), 1,2-Dicarbonyl Compound | Acid or base catalyst | Substituted Quinoxaline | sapub.orgresearchgate.netthieme-connect.de |
| Glycerol, 1,2-Phenylenediamines | Iridium Catalyst | 2-Methylquinoxaline Derivatives | mdpi.comresearchgate.net |
| 1,2-Diaminobenzene, 1,2-Propanediol | KH, Manganese Catalyst | 2-Methylquinoxaline | acs.org |
| 2-Nitroaniline, Glycerol | Ruthenium Catalyst | 2-Methylquinoxaline | mdpi.com |
Contributions to Agrochemical Science (e.g., Insecticides, Fungicides, Herbicides)
The quinoxaline scaffold is a recognized pharmacophore in the agrochemical industry, with various derivatives exhibiting potent activity as insecticides, fungicides, and herbicides. sapub.orgijpda.org The structural diversity achievable through substitution on the quinoxaline ring allows for the fine-tuning of biological activity against specific pests and pathogens.
Several studies have highlighted the broad-spectrum pesticidal activities of novel quinoxaline derivatives. acs.orgnih.govusda.gov For instance, certain quinoxalin-2(1H)-one derivatives have been identified as highly effective herbicides and fungicides. acs.orgnih.govresearchgate.net Specifically, the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile was found to be a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide and also showed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. acs.orgnih.govresearchgate.net
While direct studies on this compound are not prevalent, research on related structures like quinoxaline-5,8-diones suggests potential bioactivity. Quinoxaline-5,8-dione (B3348068) derivatives have been reported to possess broad-spectrum antimicrobial properties, including antifungal effects. researchgate.net Furthermore, thiazolo[4,5-b]quinoxaline derivatives have been developed as new insecticidal agents against the cotton leafworm (Spodoptera litura). rsc.org These findings underscore the potential of the quinoxaline core, including derivatives like this compound, as a template for the discovery of new agrochemicals.
Table 3: Agrochemical Activity of Quinoxaline Derivatives
| Compound Class | Specific Compound Example | Activity Type | Target Organism/System | Reference(s) |
| Quinoxalin-2(1H)-ones | 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Herbicide, Fungicide | PPO-inhibitor, Colletotrichum spp. | acs.orgnih.govresearchgate.net |
| Quinoxalin-2(1H)-ones | 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Herbicide, Fungicide | General weeds and fungi | acs.orgnih.gov |
| Thiazolo[4,5-b]quinoxalines | Thiazolo[4,5-b]quinoxalin-2-one derivatives | Insecticide | Spodoptera litura (Cotton leafworm) | rsc.org |
| Quinoxaline-5,8-diones | General derivatives | Antifungal | Various fungal species | sapub.orgresearchgate.net |
| General Quinoxalines | Various derivatives | Fungicide | Candida albicans | arcjournals.org |
Applications in Flavor and Fragrance Industry (General 2-methylquinoxaline relevance)
In the flavor and fragrance sector, specific alkyl-substituted quinoxalines are valued for their potent and characteristic aroma profiles. 2-Methylquinoxaline, the parent compound of this compound without the hydroxyl groups, is a well-known flavor chemical. byu.edu It is recognized for its strong, roasted, and nutty aroma.
The organoleptic properties of 2-methylquinoxaline make it a key component in the formulation of a variety of food flavors, particularly those requiring toasted or roasted notes. It is commonly used to enhance the flavor profiles of products such as coffee, cocoa, roasted nuts, and meat preparations. researchgate.net Its characteristic aroma is described as having coffee, nutty, and toasted notes, with a burnt or phenolic taste profile.
Table 4: Organoleptic Profile of 2-Methylquinoxaline
| Sensory Aspect | Description | Reference(s) |
| Odor | Toasted coffee, nutty, fruity, roasted, burnt | researchgate.net |
| Taste | Phenolic, burnt, nutty, roasted coffee | researchgate.net |
| Applications | Coffee flavors, roast nut flavors, meat flavorings | researchgate.net |
Structure Activity Relationship Sar Investigations in 2 Methylquinoxaline 5,8 Diol Chemistry
Methodologies for Systematic SAR Analysis (e.g., Positional Isomerism, Substituent Effects)
Systematic SAR analysis of 2-methylquinoxaline-5,8-diol derivatives involves several key methodologies, including the study of positional isomerism and the electronic and steric effects of various substituents.
Positional Isomerism: The arrangement of substituents on the quinoxaline (B1680401) core significantly impacts the molecule's properties. For instance, the position of a substituent can influence the electronic distribution within the aromatic system, thereby altering its reactivity. In the synthesis of substituted quinoxalines, the reaction of unsymmetrical 1,2-phenylenediamines with dicarbonyl compounds can lead to the formation of regioisomers. The ratio of these isomers is often dependent on the nature and position of the substituents on the phenylenediamine ring. For example, a substituent at the 3-position of a 1,2-phenylenediamine can exert a significant steric effect, leading to the exclusive formation of one isomer.
Substituent Effects: The nature of the substituents on the quinoxaline ring plays a crucial role in determining the chemical behavior of the molecule. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the quinoxaline system and, consequently, its reactivity.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro groups or halogens, generally enhances the electrophilicity of the quinoxaline ring. For example, the presence of a chloro group, a strong EWG, has been shown to be crucial for the antibacterial activity of certain quinoxaline sulfonamide derivatives. mdpi.com In some cases, fusing two strong electron-withdrawing groups, like a quinoxaline and a dicarboxylic imide, creates a more electron-deficient moiety, which can enhance intramolecular charge transfer. diva-portal.orgrsc.org
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups increase the electron density of the quinoxaline nucleus. cymitquimica.com This can influence the compound's reactivity in electrophilic substitution reactions. cymitquimica.com However, in some instances, the presence of an electron-donating group, such as a methoxy group, can lead to reduced biological activity compared to its electron-withdrawing counterparts. mdpi.com
Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models. For example, a 3D-QSAR study on quinoxaline derivatives identified that electrostatic descriptors are critical for their activity. These models use computational methods to correlate the three-dimensional structure of molecules with their properties, providing insights for the design of new compounds.
Correlation of Structural Modifications with Chemical Reactivity and Stability
Modifications to the this compound structure directly influence its chemical reactivity and stability. These modifications can range from simple substitutions on the aromatic ring to more complex alterations of the core structure.
The reactivity of the quinoxaline-5,8-dione (B3348068) core is a key area of investigation. This moiety can undergo various chemical reactions, including oxidation and reduction. The stability of the diol form versus the dione (B5365651) form can be influenced by the electronic nature of the substituents.
The stability of quinoxaline derivatives can also be affected by their three-dimensional structure. For instance, the fusion of additional rings to the quinoxaline system can lead to more rigid and potentially more stable compounds.
| Structural Modification | Effect on Reactivity | Effect on Stability | Reference |
|---|---|---|---|
| Introduction of EWG (e.g., -Cl, -NO2) | Increases electrophilicity of the quinoxaline ring. | Can influence redox potential. | mdpi.com |
| Introduction of EDG (e.g., -OCH3, -CH3) | Increases electron density, affecting electrophilic substitution. | Can alter the stability of charged intermediates. | mdpi.comcymitquimica.com |
| Positional Isomerism of Substituents | Affects regioselectivity in reactions due to steric and electronic factors. | Different isomers may exhibit varying thermal and chemical stability. | |
| Fusion of Additional Rings | Can create more rigid structures, potentially altering reaction pathways. | May lead to increased thermal stability. | mdpi.com |
Rational Design Principles for Targeted Chemical Functionality
The insights gained from SAR studies are pivotal for the rational design of this compound derivatives with specific chemical functionalities. The goal is to create molecules with optimized properties for a particular application by making targeted structural modifications.
One key principle is the modulation of electronic properties. For instance, to design a quinoxaline derivative with enhanced electron-accepting capabilities, one might introduce strong electron-withdrawing groups at strategic positions on the aromatic ring. diva-portal.orgrsc.org This approach has been used in the development of materials for organic solar cells, where the electron-deficient nature of the quinoxaline unit is advantageous. diva-portal.orgrsc.org
Another design principle involves tailoring the steric properties of the molecule. The size and shape of substituents can be modified to control the molecule's interaction with other chemical species or its self-assembly properties. For example, the introduction of bulky side chains can improve the solubility of quinoxaline-based polymers, which is crucial for their processing and application in electronic devices. diva-portal.orgrsc.org
Computational modeling plays a significant role in rational design. Density functional theory (DFT) and time-dependent DFT can be used to predict the electronic, optical, and photovoltaic properties of designed molecules before their synthesis. researchgate.net This allows for the in-silico screening of a large number of potential structures, saving time and resources. researchgate.net
The design process often involves a multi-step approach:
Identify a target property: This could be enhanced reactivity in a specific reaction, improved stability under certain conditions, or specific electronic properties.
Propose structural modifications: Based on SAR data and theoretical principles, specific changes to the this compound scaffold are proposed.
Computational evaluation: The properties of the newly designed molecules are predicted using computational methods. researchgate.net
Synthesis and experimental validation: The most promising candidates are synthesized and their properties are experimentally measured to validate the design principles.
Through this iterative process of design, synthesis, and testing, it is possible to develop novel this compound derivatives with precisely tailored chemical functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylquinoxaline-5,8-diol, and how do they differ in reaction conditions and yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, refluxing 3-cyanoquinoxalin-2(1H)-one with diamines (e.g., benzo[c]furazane-4,5-diamine) in acetic acid yields benzimidazole derivatives (78% yield) . Alternative routes involve multi-step processes starting from 4-aminophenol, achieving an overall 27% yield via chloroxidation of intermediates like 8-amino-5-quinoxalinol . Catalytic methods using iridium under optimized conditions (e.g., glycerol and diamine substrates) can enhance reaction efficiency .
- Data Comparison :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Avoid skin contact, as the compound may cause irritation (Category 2) . For spills, evacuate the area, use absorbent materials, and dispose of waste per local regulations. Store in sealed containers away from oxidizers and acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test transition metal catalysts (e.g., Ir, Pd) to accelerate cyclization. Iridium catalysts have shown efficacy in forming quinoxaline derivatives with 85% yield under controlled heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates. Acetic acid is commonly used for cyclization but may require reflux conditions .
- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates. Monitor via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight .
- Chromatography : HPLC with UV detection ensures purity (>95%).
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing motifs .
Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -F) at the 6-position deactivate the quinoxaline core, requiring harsher conditions for nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) enhance electrophilic aromatic substitution at the 5,8-diol positions. Computational modeling (DFT) can predict reactive sites .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antitumor Assays : Perform MTT assays on cancer cell lines (e.g., HepG2) to measure IC₅₀ values. Derivatives with substituents like -CHO or -CH₃ show enhanced activity due to DNA intercalation .
- Metabolic Profiling : Incubate with cytochrome P450 enzymes (e.g., CYP1A1) to identify metabolites. LC-MS/MS tracks adduct formation, as seen in benzo[a]pyrene-diol studies .
Q. How should researchers address contradictions in reported synthesis yields across studies?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (catalyst loading, solvent purity, temperature gradients). For example, yields in (78%) and (27%) differ due to step count and intermediate stability .
- Reproducibility Tests : Replicate methods with strict control of moisture/oxygen levels. Use standardized reagents and in-situ monitoring (e.g., IR spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
